molecular formula C19H10Cl2F3N3S B2724950 6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile CAS No. 674805-55-1

6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2724950
CAS No.: 674805-55-1
M. Wt: 440.27
InChI Key: QRRFKCDQXFSGKT-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by three distinct substituents:

  • Trifluoromethyl group at position 4: A strong electron-withdrawing group (EWG) that enhances metabolic stability and influences electronic properties.
  • (6-Chloro-3-pyridinyl)methylsulfanyl group at position 2: Combines a heterocyclic pyridine ring with a chlorine atom, enabling π-π stacking and halogen-bonding interactions.

This compound’s molecular formula is C₁₉H₁₁Cl₂F₃N₃S, with a calculated molar mass of 440.87 g/mol.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2F3N3S/c20-13-4-2-12(3-5-13)16-7-15(19(22,23)24)14(8-25)18(27-16)28-10-11-1-6-17(21)26-9-11/h1-7,9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRFKCDQXFSGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CN=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile, identified by its CAS number 674805-55-1, is a complex organic compound with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H10Cl2F3N3SC_{19}H_{10}Cl_2F_3N_3S and a molecular weight of 440.3 g/mol. Its structure features multiple functional groups, including chlorophenyl and trifluoromethyl moieties, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₀Cl₂F₃N₃S
Molecular Weight440.3 g/mol
CAS Number674805-55-1

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
  • Antiparasitic Effects : The compound's structure suggests potential efficacy against malaria and other parasitic infections.
  • Cytotoxicity : Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes critical for pathogen survival.
  • Disruption of Cellular Membranes : The presence of lipophilic groups may facilitate membrane disruption in target cells.
  • Interference with Nucleic Acid Synthesis : Some studies suggest that compounds with similar structures can interfere with DNA or RNA synthesis in pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that modifications to the core structure could enhance efficacy against specific pathogens.

Antiparasitic Effects

In vitro assays demonstrated that a closely related compound showed potent activity against Plasmodium falciparum, the causative agent of malaria. The compound was effective in inhibiting the growth of resistant strains, indicating potential for further development as an antimalarial agent.

Cytotoxicity in Cancer Cells

Research involving cancer cell lines revealed that compounds structurally related to this compound exhibited cytotoxic effects. A notable study reported IC50 values indicating significant cell death at low concentrations, warranting further exploration into its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Key Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 6-(4-Cl-Ph), 4-CF₃, 2-[(6-Cl-3-pyridinyl)MeS] C₁₉H₁₁Cl₂F₃N₃S 440.87 High lipophilicity; strong EWGs enhance stability .
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile (338963-45-4) 6-(4-Cl-Ph), 4-CF₃, 2-(4-Me-PhS) C₂₀H₁₂ClF₃N₂S 404.84 Simpler sulfanyl group; reduced steric hindrance.
6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile (338963-46-5) 6-(4-Cl-Ph), 4-CF₃, 2-PhS C₁₉H₁₀ClF₃N₂S 394.81 Lower molecular weight; phenyl group may improve solubility.
4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile (400084-19-7) 4-(4-Cl-Ph), 2-(4-MeO-PhS) C₁₉H₁₂ClN₂OS 368.83 Methoxy group increases electron density; potential for H-bonding.
4-(4-Chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile (332911-11-2) 4-(4-Cl-Ph), 2-EtS, 6-(4-Me-Ph) C₂₁H₁₇ClN₂S 380.89 Ethylsulfanyl group enhances flexibility; lower halogen content.

Key Comparative Insights

Electronic Effects: The target compound’s trifluoromethyl and chloropyridinyl groups create a pronounced electron-deficient aromatic system, enhancing reactivity toward nucleophilic attack compared to analogs with methoxy or methyl groups .

Lipophilicity and Solubility :

  • The target compound’s Cl and CF₃ groups increase logP (predicted ~4.5), suggesting poor aqueous solubility. Analogs with methoxy (CAS 400084-19-7) or methylphenyl (CAS 338963-45-4) groups may offer better solubility .

Synthetic Accessibility :

  • Introducing the (6-chloro-3-pyridinyl)methylsulfanyl group requires multi-step synthesis, including halogenation and coupling reactions. Simpler analogs (e.g., CAS 338963-46-5) are more accessible .

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